5-Chloro-8-phénoxyquinoléine

Vue d'ensemble

Description

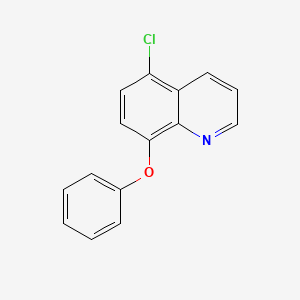

5-Chloro-8-phenoxyquinoline is a chemical compound with the molecular formula C15H10ClNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

5-Chloro-8-phenoxyquinoline derivatives have been investigated for their anticancer properties. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer and multidrug-resistant lung cancer cells. For instance, studies have demonstrated that specific derivatives can inhibit cell growth effectively, with IC50 values indicating their potency against different malignancies .

2. Antiviral Properties

The compound has also been studied for its antiviral activity, particularly against HIV-1. Molecular docking studies reveal that 5-Chloro-8-phenoxyquinoline derivatives bind effectively to the HIV-1 reverse transcriptase enzyme, suggesting potential as anti-HIV agents. The binding interactions involve significant hydrogen bonding with key amino acid residues, which may lead to the design of more effective inhibitors .

3. Antimycobacterial Activity

In addition to its anticancer and antiviral properties, 5-Chloro-8-phenoxyquinoline has shown promise in combating mycobacterial infections. Research indicates that certain derivatives possess activity against Mycobacterium tuberculosis, highlighting their potential in developing new treatments for tuberculosis .

Data Tables

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various 5-Chloro-8-phenoxyquinoline derivatives on multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in lung and colorectal cancer cells. The most effective derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Study 2: HIV Inhibition

In a molecular modeling study, researchers assessed the binding affinity of 5-Chloro-8-phenoxyquinoline derivatives to HIV-1 reverse transcriptase. The findings revealed that modifications to the phenoxy group enhanced binding interactions, leading to increased inhibitory potency against the virus. This study underscores the importance of structural modifications in optimizing drug efficacy .

Mécanisme D'action

Target of Action

It’s structurally similar to clioquinol , which is known to interact with various proteins and enzymes in the body

Mode of Action

It’s structurally similar to clioquinol, which is known to interact with its targets via a static process by ground-state complex formation

Biochemical Pathways

Quinoline derivatives, which include 5-chloro-8-phenoxyquinoline, are known to inhibit certain enzymes related to dna replication . This suggests that 5-Chloro-8-phenoxyquinoline may affect pathways related to DNA synthesis and replication.

Pharmacokinetics

Similar compounds like clioquinol are known to be rapidly and extensively absorbed when applied topically . The bioavailability of 5-Chloro-8-phenoxyquinoline would depend on factors such as its absorption rate, distribution in the body, metabolism, and excretion.

Result of Action

Similar compounds like clioquinol are known to have antimicrobial and antifungal effects . This suggests that 5-Chloro-8-phenoxyquinoline may also have similar effects at the molecular and cellular level.

Action Environment

For example, the efficacy of similar compounds like Clioquinol can be influenced by factors such as the presence of metal ions .

Analyse Biochimique

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the quinoline derivative and the biomolecules it interacts with.

Cellular Effects

Quinoline derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 5-Chloro-8-phenoxyquinoline is not currently known. Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that 5-Chloro-8-phenoxyquinoline is involved in, including any enzymes or cofactors it interacts with, are not currently known

Subcellular Localization

The subcellular localization of 5-Chloro-8-phenoxyquinoline and any effects on its activity or function are not currently known . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-phenoxyquinoline can be achieved through several methods. One common approach involves the Skraup reaction, which uses glycerol, sulfuric acid, and aniline derivatives as starting materials. The reaction conditions typically involve heating the mixture to high temperatures to facilitate cyclization and formation of the quinoline ring .

Industrial Production Methods: In industrial settings, the production of 5-Chloro-8-phenoxyquinoline often involves the chlorination of 8-hydroxyquinoline followed by etherification with phenol. This method ensures high yield and purity of the final product. The process includes steps such as chloridization, extraction, neutralization, washing, separation, and drying .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Chloro-8-phenoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Comparaison Avec Des Composés Similaires

8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

5-Chloro-8-hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a phenoxy group, exhibiting potent biological activities.

6-Chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: Demonstrates antiproliferative activity against cancer cells.

Uniqueness: 5-Chloro-8-phenoxyquinoline is unique due to the presence of both chlorine and phenoxy groups, which enhance its chemical reactivity and biological activity.

Activité Biologique

5-Chloro-8-phenoxyquinoline is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of 5-Chloro-8-phenoxyquinoline, highlighting its pharmacological potential, including antimicrobial, anticancer, and antiviral properties.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 5-Chloro-8-phenoxyquinoline can act against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective antifungal |

Anticancer Activity

The anticancer potential of 5-Chloro-8-phenoxyquinoline has been explored in various studies. It has shown efficacy against several cancer cell lines, including breast cancer and leukemia cells. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

- Breast Cancer Cells : In vitro studies demonstrated that 5-Chloro-8-phenoxyquinoline reduces the viability of MCF-7 breast cancer cells with an IC50 value indicating significant cytotoxicity.

- Leukemia Cells : The compound exhibited potent activity against MOLT-3 cells, showcasing its potential as a therapeutic agent in hematological malignancies.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 ± 1.1 | Cytotoxic |

| MOLT-3 (Leukemia) | 12.7 ± 1.1 | Cytotoxic |

Antiviral Activity

Recent investigations have highlighted the antiviral properties of quinoline derivatives, including 5-Chloro-8-phenoxyquinoline. These compounds have shown promise in inhibiting viral replication in vitro, particularly against RNA viruses.

The antiviral activity is believed to be linked to the compound's ability to interfere with viral entry and replication processes. For example, modifications in lipophilicity and electron-withdrawing properties significantly enhance antiviral efficacy.

Summary of Biological Activities

The following table summarizes the biological activities associated with 5-Chloro-8-phenoxyquinoline:

Propriétés

IUPAC Name |

5-chloro-8-phenoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-13-8-9-14(15-12(13)7-4-10-17-15)18-11-5-2-1-3-6-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDFUNAWQJOZFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C3C(=C(C=C2)Cl)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501324327 | |

| Record name | 5-chloro-8-phenoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666629 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

91676-23-2 | |

| Record name | 5-chloro-8-phenoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.